![molecular formula C17H17N3O2S B2979202 N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide CAS No. 1428079-51-9](/img/structure/B2979202.png)
N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide, commonly known as CTB or Cyclo-CTB, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiazole-based compound with a cyano group and a cyclobutyl ring attached to it, making it a unique and interesting molecule to study.
Scientific Research Applications
CTB has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and may be useful in the treatment of cancer. CTB has also been studied for its potential use as an anti-inflammatory agent and may be useful in the treatment of inflammatory diseases.
Mechanism of Action
The exact mechanism of action of CTB is not fully understood. However, it is believed that CTB may exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
CTB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and may induce apoptosis, or programmed cell death, in cancer cells. CTB has also been shown to have anti-inflammatory effects and may inhibit the production of inflammatory mediators in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of CTB is that it is a unique and interesting molecule to study. It has potential applications in the field of medicinal chemistry and may be useful in the treatment of cancer and inflammatory diseases. However, one of the limitations of CTB is that its exact mechanism of action is not fully understood, making it difficult to study.
Future Directions
There are several future directions for research on CTB. One area of research could be to further investigate its anticancer properties and potential use in cancer treatment. Another area of research could be to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of CTB and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of CTB is a complex process that involves several steps. The initial step involves the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-(2-methoxyphenyl)malononitrile. This intermediate compound is then reacted with cyclobutanone in the presence of potassium tert-butoxide to form the cyclobutyl ring. The final step involves the reaction of the cyclobutyl intermediate with thioamide to form CTB.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(17(11-18)8-5-9-17)16(21)13-10-23-15(19-13)12-6-3-4-7-14(12)22-2/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQALJFPGXLUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)C2=CC=CC=C2OC)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(2-methoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide |
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